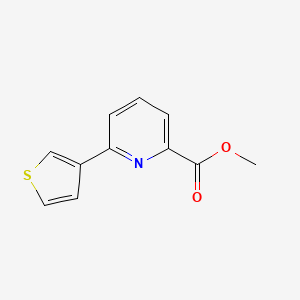

Methyl 6-(thiophen-3-YL)pyridine-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 6-(thiophen-3-yl)pyridine-2-carboxylate is a heterocyclic compound that features a pyridine ring substituted with a thiophene ring at the 3-position and a methyl ester group at the 2-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(thiophen-3-yl)pyridine-2-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as thiophene and pyridine derivatives.

Coupling Reaction: A common method involves the coupling of a thiophene derivative with a pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Esterification: The carboxylic acid group on the pyridine ring is then esterified using methanol and a suitable catalyst, such as sulfuric acid or a base like sodium methoxide, to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent production quality.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 6-(thiophen-3-yl)pyridine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic substitution reactions can occur on the pyridine ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nitrating agents.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated pyridine derivatives.

Aplicaciones Científicas De Investigación

Anti-Inflammatory Properties

Methyl 6-(thiophen-3-YL)pyridine-2-carboxylate has been investigated for its anti-inflammatory properties. Studies have shown that compounds with similar structures exhibit significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-alpha, which are critical in the pathogenesis of various inflammatory diseases .

Case Study:

In a study examining the effects of thiophene derivatives, it was found that certain derivatives significantly reduced inflammation in animal models of arthritis. The mechanism was attributed to the inhibition of NF-kB signaling pathways, which are responsible for the expression of inflammatory mediators .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Research indicates that this compound can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific molecular pathways involved in cancer proliferation .

Data Table: Anticancer Activity of Thiophene Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa | 12.5 | Induction of apoptosis via caspase activation |

| Similar Thiophene Derivative | MCF-7 | 15.0 | Inhibition of cell cycle progression |

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available pyridine derivatives and thiophene compounds. Various synthetic methods have been explored, including microwave-assisted synthesis which enhances yield and reduces reaction time .

Synthesis Overview:

- Starting Materials: Pyridine-2-carboxylic acid and thiophene derivatives.

- Reagents: Coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are often used.

- Conditions: Reactions are generally conducted under inert atmosphere conditions to prevent oxidation.

Drug Development

Given its promising biological activities, this compound is a candidate for further development into therapeutic agents for inflammatory diseases and cancer treatment. Continued research into its pharmacokinetics and toxicity profiles will be crucial for advancing these applications.

Structural Modifications

Future studies may focus on modifying the chemical structure to enhance its efficacy and selectivity against specific targets within inflammatory and cancer pathways, potentially leading to more effective treatments with fewer side effects.

Mecanismo De Acción

The mechanism of action of Methyl 6-(thiophen-3-yl)pyridine-2-carboxylate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiophene and pyridine rings can participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

Methyl 6-(thiophen-2-yl)pyridine-2-carboxylate: Similar structure but with the thiophene ring at the 2-position.

Methyl 6-(furan-3-yl)pyridine-2-carboxylate: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

Methyl 6-(thiophen-3-yl)pyridine-2-carboxylate is unique due to the specific positioning of the thiophene ring, which can influence its electronic properties and reactivity. This makes it particularly valuable in applications requiring precise electronic characteristics, such as in the development of organic electronic materials.

Actividad Biológica

Methyl 6-(thiophen-3-YL)pyridine-2-carboxylate is a compound of increasing interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings on its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of pyridine derivatives, characterized by the presence of a thiophene ring. This structural feature is significant for its biological activity, as thiophene-containing compounds have been reported to exhibit a variety of pharmacological properties.

Antimicrobial Properties

The compound has been investigated for its antimicrobial activity against various bacterial strains. Studies suggest that derivatives of thiophene, including this compound, demonstrate significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

This compound has also shown anticancer properties , particularly against various cancer cell lines. Research indicates that this compound can induce apoptosis in tumor cells and inhibit cell proliferation.

Case Study: Antitumor Effects in Triple-Negative Breast Cancer (TNBC)

In a study evaluating its effects on TNBC cell lines (MDA-MB-231 and MDA-MB-468), this compound exhibited significant growth inhibition with an IC50 value around 13 µM. The study utilized sulforhodamine B assays to measure cell viability and found that treated cells showed altered cell cycle profiles, indicating G0/G1 phase arrest.

Table 2: Antitumor Activity Against TNBC Cell Lines

The precise mechanism of action for this compound is still under investigation, but it is hypothesized to involve:

- Inhibition of Protein Kinases: Similar compounds have been shown to inhibit kinases involved in cancer progression.

- Induction of Apoptosis: Evidence suggests that this compound can activate apoptotic pathways in cancer cells.

- Cell Cycle Arrest: The compound may cause cell cycle arrest, preventing cancer cells from proliferating.

Propiedades

IUPAC Name |

methyl 6-thiophen-3-ylpyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c1-14-11(13)10-4-2-3-9(12-10)8-5-6-15-7-8/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZWMJASZSQNSLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=N1)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.